(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that features a benzodioxole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with fluorine atoms using fluorinating agents.
Formation of the Propenamide Linkage: The final step involves the coupling of the benzodioxole and difluorophenyl groups through a propenamide linkage, often using amide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE
- (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIFLUOROPHENYL)-2-PROPENAMIDE is unique due to the presence of the difluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-12-4-3-11(8-13(12)18)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDRHCZEGANRAH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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